molecular formula C₁₉H₂₁ClF₃N₅O₂ B560532 (R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one CAS No. 1946010-79-2

(R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one

Cat. No. B560532
M. Wt: 443.85
InChI Key: SPDQRCUBFSRAFI-IUODEOHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SAR405 R enantiomer is an enantiomer of SAR405. SAR405 is a PIK3C3/Vps34 inhibitor.

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Chen and Shi (2008) explored the synthesis and biological activity of related compounds, showing moderate fungicidal and insecticidal activities. This indicates potential applications in agricultural pest control (Chen & Shi, 2008).
  • Another related study by Zhu and Shi (2011) demonstrated the synthesis of pyridine derivatives of 3,4-dihydropyrimidin-2(1H)-ones, which showed moderate insecticidal and fungicidal activities, suggesting utility in similar agricultural contexts (Zhu & Shi, 2011).

Structural Analysis and Chemical Properties

  • Tolkunov et al. (2013) conducted a study on the synthesis of compounds with similar structures, providing insights into their chemical properties and potential applications in the field of chemistry (Tolkunov et al., 2013).
  • Orozco et al. (2009) investigated the hydrogen-bonded ribbon structures in similar compounds, offering valuable information for the understanding of their molecular architecture and potential applications in materials science and pharmaceuticals (Orozco et al., 2009).

Antimicrobial and Antifungal Properties

  • A study by Vlasov et al. (2022) on similar compounds revealed moderate antimicrobial activity against common pathogens, suggesting potential use in the development of new antimicrobial agents (Vlasov et al., 2022).

Pharmaceutical Applications

  • Butters et al. (2001) conducted research on the process development of Voriconazole, a broad-spectrum triazole antifungal agent, using similar compounds. This indicates the potential application in the synthesis of pharmaceutical drugs (Butters et al., 2001).

properties

IUPAC Name

(8R)-9-[(5-chloropyridin-3-yl)methyl]-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClF3N5O2/c1-12-11-30-5-4-26(12)16-7-17(29)27-3-2-15(19(21,22)23)28(18(27)25-16)10-13-6-14(20)9-24-8-13/h6-9,12,15H,2-5,10-11H2,1H3/t12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDQRCUBFSRAFI-IUODEOHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=CC(=O)N3CCC(N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCCN1C2=CC(=O)N3CC[C@@H](N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClF3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one
Reactant of Route 2
Reactant of Route 2
(R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one
Reactant of Route 3
Reactant of Route 3
(R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one
Reactant of Route 4
Reactant of Route 4
(R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one
Reactant of Route 5
(R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one
Reactant of Route 6
(R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one

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